

Certificate of Analysis: (S)-Ofloxacin-d3 - A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-Ofloxacin-d3

Cat. No.: B12297496

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential components of a Certificate of Analysis (CoA) for the stable isotope-labeled internal standard, **(S)-Ofloxacin-d3**. **(S)-Ofloxacin-d3** is the deuterated form of Levofloxacin, the pharmacologically active S-(-)-enantiomer of Ofloxacin. It is a critical tool in quantitative bioanalytical studies, particularly in pharmacokinetic and metabolism studies, where it is used as an internal standard for LC-MS assays.

This document details the analytical methodologies used to confirm the identity, purity, and stability of **(S)-Ofloxacin-d3**, providing researchers with the necessary information to confidently utilize this standard in their studies.

Product Information

Parameter	Specification
Product Name	(S)-Ofloxacin-d3 (N-methyl-d3)
Synonyms	(S)-(-)-9-Fluoro-2,3-dihydro-3-methyl-10-[4-(methyl-d3)-1-piperazinyl]-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid
Chemical Formula	C ₁₈ H ₁₇ D ₃ FN ₃ O ₄
Molecular Weight	364.39 g/mol
CAS Number	2208780-63-4 (d3 labeled)
Unlabeled CAS	100986-85-4 (Levofloxacin)
Appearance	Off-white to pale yellow crystalline powder
Storage	Store at 2-8°C, protect from light
Intended Use	For research use only. Not for human or veterinary use. Primarily used as an internal standard in mass spectrometry-based quantitative analysis.

Analytical Data Summary

The following tables summarize the quantitative results from the analysis of a representative batch of **(S)-Ofloxacin-d3**.

Table 2.1: Identity Confirmation

Test	Method	Result	Specification
¹ H NMR Spectroscopy	NMR	Conforms to structure	Conforms to structure
Mass Spectrometry (ESI+)	LC-MS	365.18 m/z	[M+H] ⁺ = 365.18 ± 0.2

Table 2.2: Purity Analysis

Test	Method	Result	Specification
Chemical Purity	HPLC (UV)	99.8%	≥ 98.0%
Isotopic Purity	LC-HRMS	99.6 atom % D	≥ 98.0 atom % D
Isotopic Distribution	LC-HRMS	d3: 99.6%d2: 0.3%d1: 0.1%d0: <0.1%	d0 ≤ 0.5%
Enantiomeric Purity	Chiral HPLC	99.9% (S)-form	≥ 99.0% (S)-form

Table 2.3: Physicochemical Properties

Test	Method	Result	Specification
Melting Point	Capillary Method	252-255 °C (decomposes)	Report Result
Loss on Drying	TGA	0.15%	≤ 1.0%
Residual Solvents	GC-HS	Methanol: 50 ppm	Meets USP <467> limits

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below.

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

- Principle: Reversed-phase HPLC with UV detection is used to separate **(S)-Ofloxacin-d3** from any non-labeled or other chemical impurities.
- Instrumentation:
 - HPLC System: Standard system with a quaternary pump, autosampler, and UV-Vis detector.
 - Column: C18, 250 x 4.6 mm, 5 µm particle size.

- Detector Wavelength: 294 nm.
- Reagents:
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: Acetonitrile.
 - Sample Diluent: Mobile Phase A:B (80:20 v/v).
- Procedure:
 - Sample Preparation: Accurately weigh and dissolve the **(S)-Ofloxacin-d3** standard in the diluent to a final concentration of 0.5 mg/mL.
 - Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min.
 - Injection Volume: 10 µL.
 - Column Temperature: 30 °C.
 - Gradient Program:

Time (min)	% Mobile Phase B
0	20
25	80
30	80
31	20

| 35 | 20 |

- Data Analysis: Calculate the chemical purity by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks.

Isotopic Purity by Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

- Principle: LC-HRMS is used to determine the isotopic enrichment of deuterium in the molecule. The high resolution allows for the separation and quantification of the different isotopologues (d0, d1, d2, d3).
- Instrumentation:
 - LC System: UPLC or HPLC system.
 - Mass Spectrometer: High-resolution mass spectrometer (e.g., TOF or Orbitrap) with an electrospray ionization (ESI) source.
- Procedure:
 - Sample Preparation: Prepare a dilute solution of **(S)-Ofloxacin-d3** (approx. 1 µg/mL) in 50:50 Acetonitrile:Water.
 - LC Conditions: A short chromatographic run is used to introduce the sample into the mass spectrometer.
 - MS Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Scan Mode: Full scan from m/z 100-500.
 - Data Acquisition: Profile mode.
 - Data Analysis:
 1. Extract the ion chromatograms for the $[M+H]^+$ ions of each expected isotopologue (d0: 362.15, d1: 363.16, d2: 364.16, d3: 365.17).
 2. Integrate the peak areas for each isotopologue.

3. Calculate the isotopic purity (atom % D) and distribution based on the relative peak areas.

Enantiomeric Purity by Chiral HPLC

- Principle: Direct chiral separation on a chiral stationary phase (CSP) is used to resolve the (S)-enantiomer (Levofloxacin) from the (R)-enantiomer.
- Instrumentation:
 - HPLC System: Standard system with UV-Vis detector.
 - Column: Chiral Stationary Phase (e.g., polysaccharide-based, such as Chiralcel OD-H, 250 x 4.6 mm, 5 μ m).
- Reagents:
 - Mobile Phase: Hexane:Ethanol:Methanol:Acetic Acid:Diethylamine (70:20:10:0.45:0.05 v/v/v/v/v).
- Procedure:
 - Sample Preparation: Prepare a solution of **(S)-Ofloxacin-d3** at 0.2 mg/mL in the mobile phase.
 - Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min.
 - Detection Wavelength: 294 nm.
 - Column Temperature: 25 °C.
 - Injection Volume: 20 μ L.
 - Data Analysis: Identify the peaks for the (S) and (R) enantiomers based on retention times (the (R)-enantiomer typically elutes first). Calculate the enantiomeric purity by expressing

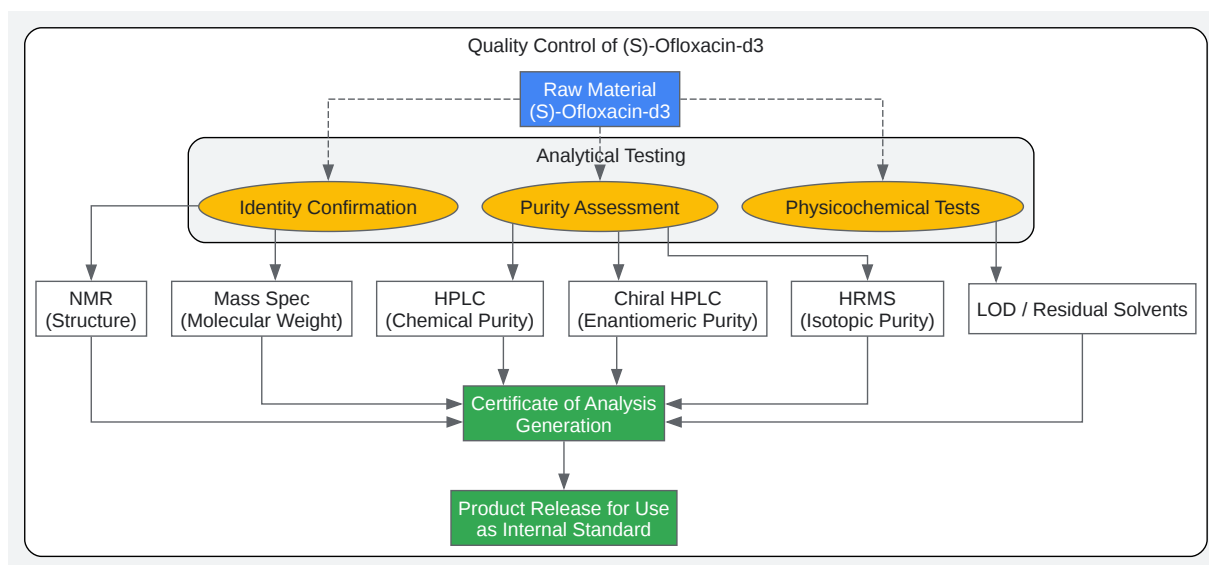
the peak area of the (S)-enantiomer as a percentage of the total area of both enantiomeric peaks.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

- Principle: ^1H NMR spectroscopy confirms the chemical structure of the molecule. The absence of a signal for the N-methyl protons and the presence of other characteristic signals confirms the identity and deuteration site.
- Instrumentation:
 - NMR Spectrometer: 400 MHz or higher.
- Procedure:
 - Sample Preparation: Dissolve ~5 mg of the sample in a suitable deuterated solvent (e.g., DMSO- d_6).
 - Data Acquisition: Acquire a standard one-dimensional proton NMR spectrum.
 - Data Analysis: Compare the obtained spectrum with the known spectrum of unlabeled Levofloxacin. The key confirmation is the significant reduction or absence of the singlet corresponding to the N-CH $_3$ protons (typically around 2.3-2.5 ppm), confirming the d3-labeling at this position. All other proton signals should be present and consistent with the structure.

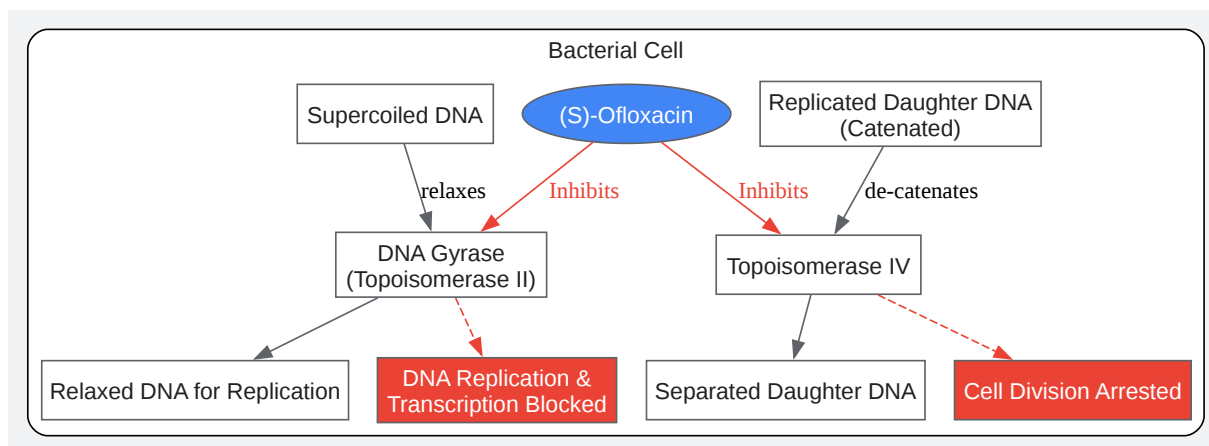
Mandatory Visualizations

The following diagrams illustrate key workflows and mechanisms relevant to **(S)-Ofloxacin-d3**.



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Caption: Analytical workflow for the quality control and release of **(S)-Ofloxacin-d3**.



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Caption: Mechanism of action pathway for Ofloxacin in bacterial cells.

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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com